N-Butyl-N-ethyl-2-methylpentanamide

Description

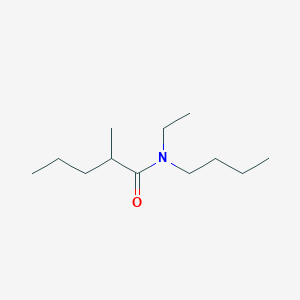

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-ethyl-2-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-8-10-13(7-3)12(14)11(4)9-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWCDRLOAGEEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Reaction Mechanisms in N Butyl N Ethyl 2 Methylpentanamide Synthesis

Mechanistic Hypotheses and Experimental Validation Techniques

The most common and mechanistically anticipated pathway for the synthesis of N-Butyl-N-ethyl-2-methylpentanamide is the nucleophilic acyl substitution reaction. libretexts.orgfuturelearn.com This hypothesis posits that the nitrogen atom of the nucleophilic amine, N-butyl-N-ethylamine, attacks the electrophilic carbonyl carbon of an activated 2-methylpentanoic acid derivative, such as 2-methylpentanoyl chloride. futurelearn.com This initial attack is followed by the elimination of a leaving group (e.g., a chloride ion), thereby regenerating the carbonyl and forming the final amide product. libretexts.orgyoutube.com

Alternative hypotheses, while less common for standard laboratory synthesis, could involve pathways catalyzed by different reagents or conditions. For instance, methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) would proceed through a different activated intermediate (an O-acylisourea). researchgate.net

Experimental Validation Techniques:

To validate these hypotheses, a variety of experimental techniques are employed:

Crossover Experiments: These experiments can determine if the reaction is intermolecular or intramolecular. For instance, running a reaction with a mixture of two different carboxylic acid derivatives and two different amines and analyzing the product distribution can confirm the proposed bimolecular reaction pathway.

Isotopic Labeling: Using isotopes, such as ¹⁸O in the carbonyl group of the acylating agent or ¹⁵N in the amine, allows chemists to track the atoms throughout the reaction. For example, finding the ¹⁸O label exclusively in the final amide product would confirm that the carbonyl oxygen is retained, which is consistent with the nucleophilic acyl substitution mechanism. nih.gov

Stereochemical Analysis: If chiral centers are present in the reactants, their stereochemical fate in the product can provide significant mechanistic insight. For the synthesis of this compound, the chiral center is at the 2-position of the pentanamide (B147674) moiety. Retention of configuration at this center would be expected in a standard nucleophilic acyl substitution that does not involve enolization.

Investigation of Radical and Ionic Pathways in Amide Forming Reactions

The formation of amides like this compound is overwhelmingly dominated by ionic pathways . The nucleophilic acyl substitution mechanism is a classic example of an ionic reaction, proceeding through polar intermediates and transition states involving the movement of electron pairs. futurelearn.commasterorganicchemistry.com The key steps involve a nucleophile (the amine) donating an electron pair to an electrophile (the carbonyl carbon).

However, recent advances in synthetic chemistry have explored radical pathways for amide bond formation. nih.govacs.org These methods are not typically used for simple amide synthesis but offer alternative routes under specific conditions. Such pathways could involve:

Photoredox Catalysis: Visible-light-mediated reactions can generate radical intermediates. For instance, a carboxylic acid could be converted into an acyl radical, which is then trapped by an amine. nih.gov

Electrochemical Synthesis: Electrochemical methods can generate radical species through oxidation or reduction at an electrode. rsc.orgresearchgate.net For example, the oxidation of an amine could lead to a nitrogen-centered radical that participates in the amide bond formation.

To determine whether the synthesis of this compound proceeds via an ionic or radical pathway, specific diagnostic tests can be performed. The introduction of a radical trap (e.g., TEMPO) into the reaction mixture would significantly inhibit or quench a radical reaction but would have little to no effect on a standard ionic pathway. Conversely, changing the solvent polarity would dramatically affect the rate of an ionic reaction but may have a lesser impact on a radical reaction.

Role of Intermediates and Transition State Analysis in Mechanistic Studies

In the context of the ionic nucleophilic acyl substitution mechanism for forming this compound, the key intermediate is a tetrahedral intermediate . libretexts.orgfuturelearn.comlibretexts.org This species is formed when the nucleophilic nitrogen of N-butyl-N-ethylamine attacks the carbonyl carbon of the activated 2-methylpentanoic acid derivative.

Characteristics of the Tetrahedral Intermediate:

The carbonyl carbon's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral).

The oxygen atom of the former carbonyl group carries a formal negative charge, forming an alkoxide.

The nitrogen atom of the attacking amine bears a formal positive charge.

This high-energy intermediate is transient and not typically isolated. It rapidly collapses by ejecting the most stable leaving group. In the reaction of 2-methylpentanoyl chloride with N-butyl-N-ethylamine, the chloride ion is a far better leaving group than the amide anion, so it is expelled, and the C=O double bond is reformed. youtube.com

Transition State Analysis:

The reaction proceeds through two primary transition states:

TS1: The transition state leading to the formation of the tetrahedral intermediate. Its energy determines the rate of the initial nucleophilic attack.

TS2: The transition state leading to the collapse of the tetrahedral intermediate and expulsion of the leaving group.

Kinetic Studies for Reaction Pathway Characterization

Kinetic studies are essential for quantitatively characterizing the reaction pathway of this compound synthesis. By measuring the reaction rate under various conditions, one can determine the reaction order with respect to each reactant, which is codified in the rate law.

Rate = k[RCOCl][R'₂NH]

This rate law indicates that both the acyl chloride and the amine are involved in the rate-determining step, which is consistent with the formation of the tetrahedral intermediate from the collision of one molecule of each reactant. acs.org

A typical kinetic experiment would involve systematically varying the initial concentration of one reactant while keeping the other constant and measuring the initial reaction rate. This is often accomplished using spectroscopic methods that can monitor the concentration of a reactant or product in real-time.

| Experiment | Initial [Acyl Chloride] (M) | Initial [Amine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻³ |

Application of In Situ Spectroscopic Methods for Mechanistic Insights

In situ (in the reaction mixture) spectroscopic techniques are invaluable for obtaining real-time mechanistic data without the need for sampling, which can disturb the reaction. spectroscopyonline.comnih.gov For the synthesis of this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful. mt.comresearchgate.net

Using a probe-based system like ReactIR™, one can continuously monitor the reaction progress. mt.com The reaction of 2-methylpentanoyl chloride with N-butyl-N-ethylamine would show characteristic changes in the IR spectrum:

Disappearance of Reactant Peaks: A sharp decrease in the intensity of the acyl chloride's carbonyl (C=O) stretching band, typically found at a high frequency (around 1780-1815 cm⁻¹). mt.com

Appearance of Product Peak: The simultaneous appearance and growth of the tertiary amide's carbonyl (C=O) stretching band at a lower frequency (around 1630-1670 cm⁻¹). mt.com

Monitoring Intermediates: While the primary tetrahedral intermediate is usually too transient to be observed directly, in some cases, other longer-lived intermediates or side products can be detected, providing further mechanistic clues. spectroscopyonline.com

This continuous monitoring allows for the generation of concentration-time profiles for reactants and products, which can be used for detailed kinetic analysis. nih.govmt.com It also helps identify the end of the reaction precisely and can reveal the presence of any induction periods or subsequent reactions, offering a complete picture of the reaction dynamics.

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| 2-Methylpentanoyl chloride | Acyl Chloride C=O | ~1800 | Decreases |

| This compound | Tertiary Amide C=O | ~1650 | Increases |

| N-butyl-N-ethylamine | Amine N-H (if protonated salt forms) | ~2400-2700 | May appear/change |

Computational Chemistry and Theoretical Investigations of N Butyl N Ethyl 2 Methylpentanamide

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations offer a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For N-Butyl-N-ethyl-2-methylpentanamide, these methods can provide valuable insights into its fundamental chemical nature.

A primary step in this analysis involves the calculation of various molecular descriptors. These descriptors offer a quantitative measure of different molecular properties. Some of the computationally derived properties for this compound are summarized in the table below.

| Property | Value | Description |

| Molecular Weight | 199.33 g/mol | The mass of one mole of the compound. |

| Molecular Formula | C12H25NO | The empirical formula of the compound. |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Represents the surface area of polar atoms, influencing cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | 3.0712 | A measure of the molecule's lipophilicity. |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 7 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Table 1: Computationally Derived Molecular Properties of this compound. Data sourced from publicly available chemical databases. chemscene.com

The Topological Polar Surface Area (TPSA) of 20.31 Ų suggests that the molecule has a relatively low polarity, which, combined with a LogP value of 3.0712, indicates good lipophilicity. chemscene.com The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors further characterizes its interaction potential. chemscene.com

Beyond these basic descriptors, quantum chemical calculations such as Density Functional Theory (DFT) would allow for the determination of the molecule's frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the regions most susceptible to nucleophilic and electrophilic attack, providing a more detailed picture of its reactive sites.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Stereochemical Considerations

With seven rotatable bonds, this compound can adopt a multitude of conformations. chemscene.com Conformational analysis is therefore essential to identify the low-energy conformers that are most likely to be populated at room temperature. This can be achieved through systematic or stochastic conformational searches using molecular mechanics force fields. The resulting conformational landscape is crucial for understanding its interactions with biological targets or other molecules.

Furthermore, the presence of a chiral center at the second carbon of the pentanamide (B147674) chain means that this compound exists as two enantiomers: (S)-N-Butyl-N-ethyl-2-methylpentanamide and (R)-N-Butyl-N-ethyl-2-methylpentanamide. Computational methods can be used to study the subtle differences in the conformational preferences and electronic properties of these enantiomers, which could lead to significant differences in their biological activity.

Intermolecular Interactions and Supramolecular Assembly Research

Understanding how this compound interacts with its environment is key to predicting its behavior in solution and in condensed phases. Molecular dynamics (MD) simulations can be employed to study its solvation in various solvents and to investigate its tendency to self-assemble.

Given its lipophilic nature and the presence of a polar amide group, it is conceivable that this molecule could form aggregates or micelles in aqueous environments. MD simulations can provide atomistic details of these processes and help to characterize the structure and stability of any resulting supramolecular assemblies. The study of intermolecular interactions is also fundamental to understanding how this molecule might bind to a receptor or enzyme active site. Docking studies, followed by more rigorous MD simulations, could be used to predict its binding mode and affinity to a given protein target.

Chemoinformatics and Machine Learning in Amide Research

Chemoinformatics and machine learning are increasingly used to analyze large datasets of chemical information and to build predictive models for various properties of interest. While specific models for this compound are not available, the methodologies are well-established for the broader class of amides.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Amide Chemotypes

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov For a set of structurally related amides, a QSAR model could be developed to predict their activity against a particular biological target.

The development of a QSAR model for amide chemotypes would typically involve the following steps:

Data Collection: A dataset of amide compounds with measured biological activity would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) would be calculated for each compound in the dataset. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines or random forests, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Such a model could then be used to predict the biological activity of new, untested amide compounds, including this compound, thereby prioritizing synthetic efforts. pnas.org

Molecular Field Topology Analysis (MFTA) for Structural Design

Molecular Field Topology Analysis (MFTA) is a 2D QSAR method that can be used to analyze the influence of different structural fragments on the activity of a series of compounds. nih.govresearchgate.net This method involves the superposition of the 2D structures of a training set of molecules to create a molecular supergraph. nih.govresearchgate.net The activity is then correlated with the presence or absence of specific atoms or fragments at particular positions in the supergraph.

For a series of amides, MFTA could be used to identify the structural features that are most important for a desired activity. The results of this analysis can then guide the design of new, more potent compounds. For example, MFTA might reveal that a bulky substituent at a particular position on the amide scaffold is beneficial for activity, or that a specific substitution pattern on an aromatic ring is preferred. This information would be invaluable for the rational design of novel amide derivatives with improved properties.

Artificial Neural Network Applications in Chemical Property Prediction

The prediction of chemical properties through computational methods has been significantly advanced by the application of artificial neural networks (ANNs). ANNs, a cornerstone of machine learning, are computational models inspired by the structure and function of biological neural networks. mdpi.com They are adept at identifying complex, non-linear relationships within large datasets, making them particularly well-suited for quantitative structure-property relationship (QSPR) studies in chemistry. nih.gov For a molecule such as this compound, ANNs can be trained on datasets of known compounds to predict a wide array of physicochemical and biological properties.

The predictive power of an ANN model is contingent on the molecular descriptors used as input. These descriptors are numerical representations of a molecule's structural and chemical features. For this compound, these can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and quantum-chemical descriptors. The network learns the intricate connections between these descriptors and a specific property by adjusting the weights of the connections between its neurons during a training process. mdpi.com

Table 1: Conceptually Predicted Properties of this compound using an ANN Model

This table illustrates the types of properties that could be predicted for this compound using a trained ANN model. The values presented are hypothetical and for illustrative purposes only.

| Property | Predicted Value | Unit |

| Boiling Point | 235.4 | °C |

| Aqueous Solubility | -3.5 | logS |

| LogP | 3.1 | |

| Toxicity (LD50) | 1500 | mg/kg |

The development of robust ANN models for property prediction is an active area of research. Challenges include the need for large, high-quality datasets for training and the risk of overfitting, where the model performs well on the training data but fails to generalize to new, unseen molecules. Despite these challenges, the application of ANNs holds considerable promise for accelerating the discovery and development of new chemical entities by enabling rapid in silico screening of their properties.

Virtual Screening and Ligand-Based Design Principles for Amide Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov When the three-dimensional structure of the target is not known, ligand-based design principles become particularly important. These methods rely on the knowledge of molecules that are active for a given target to identify other active compounds. researchgate.net The amide scaffold present in this compound is a common feature in many biologically active molecules, making it a valuable starting point for ligand-based drug design. numberanalytics.com

Ligand-based virtual screening methods are diverse and can be broadly categorized into similarity searching and pharmacophore modeling. Similarity searching is based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For a molecule like this compound, a similarity search would involve comparing its structural features, often represented as molecular fingerprints, to a database of known compounds.

The following table outlines a conceptual workflow for a ligand-based virtual screening campaign starting from the this compound scaffold.

Table 2: Conceptual Ligand-Based Virtual Screening Workflow for Amide Scaffolds

This table outlines a hypothetical workflow for identifying novel bioactive compounds based on the amide scaffold of this compound.

| Step | Description | Rationale |

| 1. Query Molecule Selection | This compound is selected as the initial query molecule. | The amide scaffold is a common motif in bioactive compounds. numberanalytics.com |

| 2. Database Selection | A large, diverse chemical database (e.g., ZINC, ChEMBL) is chosen for screening. | To maximize the chemical space explored for potential hits. |

| 3. 2D Similarity Search | Molecular fingerprints are used to identify compounds structurally similar to the query. | A rapid method to filter a large database for compounds with a higher probability of similar activity. nih.gov |

| 4. Pharmacophore Model Generation | A 3D pharmacophore model is built based on the key features of the most active similar compounds. | To capture the essential steric and electronic features required for biological activity. nih.gov |

| 5. 3D Pharmacophore Screening | The database is screened to identify molecules that fit the pharmacophore model. | To identify structurally diverse compounds that may have the same mode of action. |

| 6. Hit Prioritization and Selection | The top-ranking hits are visually inspected and prioritized based on chemical diversity and synthetic feasibility. | To select a manageable number of promising candidates for experimental testing. |

The integration of multiple ligand-based methods, often referred to as consensus scoring, can improve the enrichment of active compounds in the final selection. researchgate.net The hits identified through such a virtual screening campaign would then be subjected to experimental validation to confirm their biological activity. This iterative process of computational design and experimental testing is a cornerstone of modern drug discovery.

Advanced Analytical Characterization and Spectroscopic Studies of N Butyl N Ethyl 2 Methylpentanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR for Structural Elucidation

No experimental or predicted ¹H NMR or ¹³C NMR data for N-Butyl-N-ethyl-2-methylpentanamide could be located. For a molecule with this structure, one would anticipate a complex ¹H NMR spectrum with multiple overlapping signals in the aliphatic region. The spectrum would feature signals for the N-butyl and N-ethyl groups, as well as the 2-methylpentanoyl moiety. Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for each of the 12 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Assignment

Information regarding the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for this compound is not available. These techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

No experimental mass spectra or detailed fragmentation patterns for this compound were found in the public domain. Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the alkyl chains, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

There is no available experimental or predicted IR spectrum for this compound. An IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the tertiary amide, typically in the region of 1630-1680 cm⁻¹. Other characteristic C-H and C-N stretching and bending vibrations would also be present.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

While the compound is listed with purities of 97% or higher by some suppliers, specific gas chromatography methods for its analysis, including column type, temperature program, and detector parameters, are not described in available literature. chemscene.comsigmaaldrich.com GC would be a suitable technique for assessing the purity of this compound and for analyzing it within mixtures.

X-ray Crystallography for Solid-State Structural Determination

No X-ray crystallographic data for this compound has been reported. This indicates that the single-crystal structure of the compound has not been determined or is not publicly available. X-ray crystallography would provide precise information about the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and conformation.

Development of Robust Analytical Methods for Amide Analysis

The accurate identification and quantification of this compound, a tertiary amide, necessitates the development and validation of robust analytical methods. The choice of methodology is critical for ensuring selectivity, sensitivity, and reproducibility in various research and quality control applications. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques widely employed for the analysis of volatile and semi-volatile organic compounds, including amides. oup.comgoogle.comoup.com

GC-MS stands as a cornerstone for the analysis of complex amide mixtures, offering high separation efficiency and definitive peak identification. google.comatlantis-press.com The development of a robust GC-MS method for this compound would involve the optimization of several key parameters to achieve optimal chromatographic resolution and mass spectral sensitivity.

A typical GC-MS method for amide analysis involves the following steps:

Sample Preparation: The sample containing the amide is dissolved in a suitable organic solvent, such as methanol (B129727) or dichloroethane. google.comcdc.gov

GC Separation: The prepared sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The choice of the column's stationary phase is crucial for separating the target analyte from other components in the matrix. A non-polar or medium-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for the separation of amides. atlantis-press.com

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically through electron impact (EI), causing them to fragment into a unique pattern of ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. mdpi.com

The development of a reliable GC-MS method requires careful optimization of parameters such as injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings. google.com

Table 1: Illustrative GC-MS Method Parameters for Amide Analysis

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C held for 1 min, then ramped at 10°C/min to 280°C and held for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Volume | 1 µL, splitless mode |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Data Acquisition | Full Scan |

While GC-MS provides structural information through fragmentation patterns, other spectroscopic techniques are invaluable for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an amide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature is the C-N stretching vibration. For tertiary amides like this compound, this band is observed in the 1200-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the elucidation of the complete molecular structure. The chemical shifts and coupling patterns in the NMR spectra can confirm the connectivity of the butyl, ethyl, and 2-methylpentanoyl groups to the nitrogen atom and the carbonyl carbon. mdpi.comresearchgate.net

The combination of chromatographic and spectroscopic techniques provides a robust framework for the unambiguous identification and characterization of this compound. The development of such validated analytical methods is essential for ensuring the quality and consistency of this compound in various applications.

Academic Research Applications and Future Directions for N Butyl N Ethyl 2 Methylpentanamide Analogues

Exploration as a Chemical Intermediate and Building Block in Complex Organic Synthesis

Tertiary amides, such as N-Butyl-N-ethyl-2-methylpentanamide, are valuable intermediates in organic synthesis due to their inherent stability and the potential for selective transformations. The amide bond, while generally robust, can be activated to participate in a variety of chemical reactions, making these compounds versatile building blocks for more complex molecules.

Recent advancements have focused on novel methods to utilize tertiary amides as precursors to other functional groups. For instance, a one-pot synthesis of 1,2- and 1,3-oxygenated tertiary amines has been achieved through the 1,2-transposition of the carbon atom's oxidation level in cyclic and acyclic tertiary amides. acs.orgnih.gov This transformation is facilitated by an iridium-catalyzed reduction followed by the functionalization of a transient enamine intermediate. acs.orgnih.gov Such a strategy, which includes an unprecedented 1,2-carbonyl transposition, allows for the direct conversion of readily available amides into synthetically valuable α-aminoketones and other β-functionalized amines that are significant in biomedical science. acs.orgnih.gov

Furthermore, new methods for the synthesis of tertiary amides themselves expand their utility as intermediates. A recently developed organophosphorus (PIII/PV) redox-catalyzed three-component condensation of carboxylic acids, amines, and pyridine-N-oxides offers a novel route to tertiary amides. nih.gov This approach highlights the ongoing efforts to create more efficient and versatile synthetic tools, which in turn broadens the scope of complex molecules that can be accessed using tertiary amides as key intermediates. nih.gov

The table below summarizes some modern approaches to amide synthesis, highlighting the diversity of methods available for preparing compounds like this compound and its analogues.

| Synthesis Method | Description | Key Features | Reference |

| Iridium-Catalyzed Reduction | A 1,2-transposition of the carbon atom oxidation level in tertiary amides to produce oxygenated tertiary amines. | One-pot synthesis; forms valuable α-aminoketone intermediates. | acs.orgnih.gov |

| Potassium Acyltrifluoroborates (KATs) | Condensation of KATs with amines followed by oxidation to form secondary and tertiary amides. | Avoids traditional coupling reagents; applicable to late-stage peptide modification. | rsc.org |

| Enzymatic Synthesis | Use of lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze amide bond formation. | Sustainable and green method; high yields and conversions without extensive purification. | nih.gov |

| Photoredox Catalysis | Synthesis of tertiary amides from acyl chlorides and N,N-disubstituted-4-oxopiperidinium salts using a photosensitizer. | Mild reaction conditions at room temperature; avoids harsh heating. | google.com |

Structure-Activity Relationship (SAR) Studies in Emerging Chemical Biology Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies would involve systematic modifications of the N-butyl, N-ethyl, and 2-methylpentanoyl moieties to probe their interactions with biological targets.

Although SAR studies specific to this compound are not available, research on other tertiary amides provides a blueprint for such investigations. For example, in the development of PI3K inhibitors, the amide group was identified as a key driver of potency. nih.gov SAR exploration revealed that the nature of the groups attached to the amide nitrogen and the carbonyl carbon significantly impacted the compound's activity and properties like solubility and bioavailability. nih.gov

Similarly, in the design of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine (B122466) amide derivatives showed that small, lipophilic substituents on a terminal phenyl group were optimal for potency. acs.org The flexibility of the linker chain between the amide and other functional groups also played a crucial role, affecting both inhibitory potency and selectivity. acs.org These examples underscore the importance of the substituents on the amide core in determining biological function.

For a hypothetical SAR study on analogues of this compound, the following structural modifications could be explored:

Variation of N-Alkyl Groups: Replacing the N-butyl and N-ethyl groups with other alkyl chains of varying length, branching, or with cyclic structures to probe the steric and hydrophobic requirements of a target binding pocket.

Modification of the Acyl Group: Altering the 2-methylpentanoyl portion by changing the chain length, introducing unsaturation, or adding other functional groups to explore interactions with the target.

Introduction of Polar Moieties: Incorporating hydrogen bond donors or acceptors to enhance solubility and potentially form specific interactions with a biological target.

Design of Novel Amide-Based Functional Materials

The amide bond is a cornerstone in the design of advanced functional materials due to its planarity, stability, and ability to form strong hydrogen bonds. These characteristics are leveraged in the creation of polymers and other materials with specific mechanical, thermal, and chemical properties. Analogues of this compound could serve as building blocks or additives in the formulation of such materials.

Amide-containing polymers, such as polyamides and poly(ester amides), are known for their excellent thermomechanical properties. For instance, α-amino acid-based poly(ester amides) combine the flexibility of polyesters with the robustness of polyamides, making them promising candidates for applications in additive manufacturing for biomedical scaffolds. The introduction of amide groups enhances hydrogen bonding networks, contributing to the material's strength and cytocompatibility.

Furthermore, amide functionalities are being incorporated into metal-organic frameworks (MOFs) and other porous materials. The design of a primary amide-functionalized MOF has been shown to create a highly efficient heterogeneous catalyst for specific organic reactions, where the amide group participates in hydrogen bonding to facilitate the catalytic process. In another application, sulfonated amide organic frameworks have been hybridized with poly(ether sulfone) to create stable proton exchange membranes for electrochemical systems. The amide structures in these frameworks contribute to the formation of hydrophilic nanodomains that facilitate proton transport.

The table below provides examples of how amide functionalities are utilized in the design of advanced materials.

| Material Type | Role of Amide Group | Potential Application | Reference |

| Poly(ester amides) (PEAs) | Provides strong amide bonds, enhancing hydrogen-bonding networks and thermomechanical properties. | Additive manufacturing of biomedical scaffolds. | |

| Amide-Functionalized MOFs | Acts as a hydrogen-bond-donating site for catalysis. | Heterogeneous catalysis for reactions like Friedel-Crafts alkylation. | |

| Sulfonated Amide Organic Frameworks (SAOFs) | Facilitates the formation of hydrophilic nanodomains and hydrogen bonding for ion transport. | Proton exchange membranes in fuel cells. |

Methodological Advancements in Amide Chemistry for Broader Applications

The synthesis of amides is one of the most frequently performed reactions in organic chemistry, yet traditional methods often require harsh conditions or the use of stoichiometric coupling reagents that generate significant waste. rsc.org Consequently, there is ongoing research into developing more efficient, sustainable, and versatile methods for amide bond formation. These advancements directly impact the potential synthesis and application of compounds like this compound and its analogues.

Recent breakthroughs have focused on avoiding problematic coupling reagents. One such method involves the use of potassium acyltrifluoroborates (KATs) which react with amines to form trifluoroborate iminiums; these are then oxidized to the corresponding amide. rsc.org This approach is notable for its application in the synthesis of challenging tertiary amides and in the late-stage modification of complex molecules like peptides. rsc.org

Enzymatic methods represent a significant step towards greener amide synthesis. The use of enzymes like Candida antarctica lipase B (CALB) in green solvents such as cyclopentyl methyl ether allows for the direct formation of amides from carboxylic acids and amines with high efficiency and minimal need for purification. nih.gov This biocatalytic approach is applicable to a wide range of primary and secondary amines, offering a sustainable alternative for industrial-scale production. nih.gov

Additionally, photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. A patented method describes the synthesis of tertiary amides at room temperature using a photosensitizer, which avoids the high temperatures often required in traditional methods. google.com Such innovative strategies expand the toolkit available to chemists, enabling the synthesis of a wider array of amide-containing molecules with greater efficiency and sustainability. nih.gov

Theoretical Frameworks for Predicting and Guiding Amide Research

Theoretical and computational chemistry provides invaluable tools for understanding the properties and reactivity of molecules, including amides. These frameworks allow researchers to predict molecular geometries, rotational barriers, spectroscopic properties, and reaction mechanisms, thereby guiding experimental design.

Computational studies on amides often employ methods like density functional theory (DFT) to investigate their structural and energetic properties. For example, theoretical studies have been conducted on linear and cyclic amides to understand their conformational behavior in both the gas phase and in aqueous solution. These studies calculate properties such as torsional potential energy surfaces and the free energy of solvation, providing insights into the stability and behavior of different amide isomers. The calculated barriers to rotation around the amide bond often show good agreement with experimental data, validating the computational models.

The effect of the solvent on amide properties is a critical area of theoretical investigation. The rotational barriers of N,N-dimethylformamide and N,N-dimethylacetamide have been studied both experimentally and theoretically to understand the influence of the medium. Such studies help in predicting how a molecule like this compound might behave in different solvent environments.

Furthermore, computational models are used to elucidate reaction mechanisms. A theoretical study on the base-catalyzed hydrolysis of amides, for instance, can map out the reaction pathway and identify transition states, providing a detailed understanding of the solvent's role in the reaction. These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR identifies alkyl chain environments (δ 0.8–1.5 ppm for methyl/methylene groups) and amide proton (δ 6.5–7.0 ppm, broad). ¹³C NMR confirms the carbonyl signal at ~170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) provides exact mass (e.g., [M+H]⁺ = 228.1962) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%) and degradation products under stress conditions (e.g., hydrolysis at pH 9) .

How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

Advanced Research Question

Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis as the primary degradation pathway, forming 2-methylpentanoic acid and N-butyl-N-ethylamine. Kinetic modeling (Arrhenius equation) predicts a shelf life of >24 months at 25°C. Oxidative degradation (e.g., via radical mechanisms) is negligible unless exposed to UV light, where photooxidation products (e.g., peroxides) form, detectable via GC-MS .

What role does this compound play in modulating enzyme activity, particularly in amidase or protease assays?

Advanced Research Question

The compound acts as a competitive inhibitor for serine proteases (e.g., trypsin) due to structural mimicry of natural amide substrates. Kinetic assays (e.g., Michaelis-Menten with varying substrate/inhibitor concentrations) determine inhibition constants (Kᵢ). For example, in trypsin inhibition, Kᵢ = 12 ± 2 µM, suggesting moderate binding affinity. Molecular docking simulations (AutoDock Vina) can visualize interactions between the amide group and enzyme active sites .

How can computational methods predict the compound’s physicochemical properties (e.g., logP, solubility) to guide experimental design?

Basic Research Question

Software like ChemAxon or ACD/Labs calculates logP (predicted 3.2 ± 0.3) and aqueous solubility (0.8 mg/mL at 25°C). Molecular dynamics simulations (GROMACS) model solvation behavior in polar (water) and nonpolar (octanol) solvents. Experimental validation via shake-flask assays (logP = 3.1) aligns closely with predictions, enabling rational solvent selection for reactions or formulations .

What strategies resolve contradictions in reported toxicity data for this compound?

Advanced Research Question

Discrepancies in LD50 values (e.g., 250 mg/kg vs. 400 mg/kg in rodent studies) may arise from differences in administration routes (oral vs. intravenous) or metabolic variability. Meta-analysis of existing data, stratified by species, dose, and endpoint (e.g., hepatotoxicity vs. neurotoxicity), combined with in vitro assays (hepatocyte viability, Ames test), clarifies risk profiles. Cross-referencing with structural analogs (e.g., N-alkyl amides) identifies trends in toxicity mechanisms .

How does the compound interact with lipid bilayers or membrane proteins in biophysical studies?

Advanced Research Question

Surface plasmon resonance (SPR) and fluorescence anisotropy measure binding affinity to lipid bilayers (e.g., DOPC vesicles). The compound’s logP (3.1) suggests moderate membrane permeability, validated via PAMPA assays (Pe = 5.2 × 10⁻⁶ cm/s). For membrane protein studies (e.g., GPCRs), saturation transfer difference (STD) NMR identifies binding epitopes, with signal attenuation indicating proximity to hydrophobic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.